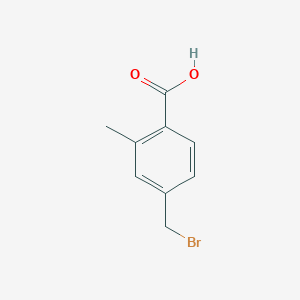

4-(Bromomethyl)-2-methylbenzoic acid

Description

4-(Bromomethyl)-2-methylbenzoic acid is a brominated benzoic acid derivative with a methyl group at the ortho (2nd) position and a bromomethyl substituent at the para (4th) position. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis, medicinal chemistry, and materials science. The bromomethyl group acts as a reactive handle for alkylation or cross-coupling reactions, while the methyl group influences steric and electronic properties, affecting solubility and biological interactions .

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methylbenzoic acid |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

KEMKHCWABVRKBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

The most common and well-documented method for preparing 4-(bromomethyl)-2-methylbenzoic acid involves radical bromination of the methyl group adjacent to the aromatic ring using N-bromosuccinimide (NBS) as the bromine source.

-

- Solvent: Chlorobenzene or alternatives such as tetrahydrofuran/water mixtures.

- Initiator: Benzoyl peroxide is often used to initiate the radical reaction.

- Temperature: Reflux conditions (e.g., 80–110 °C).

- Atmosphere: Nitrogen or inert gas to prevent unwanted oxidation.

Mechanism:

Radical bromination proceeds via the formation of benzylic radicals facilitated by NBS, which selectively brominates the benzylic methyl group without affecting the aromatic ring.-

- Benzoyl peroxide should be added carefully due to its explosive potential in solid form.

- Chlorobenzene is preferred over carbon tetrachloride for safety and environmental reasons.

- The product 4-(bromomethyl)-2-methylbenzoic acid is less lachrymatory compared to other benzyl halides, facilitating handling in the laboratory.

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-methyl-2-methylbenzoic acid |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl peroxide |

| Solvent | Chlorobenzene |

| Temperature | Reflux (~132 °C for chlorobenzene) |

| Reaction time | Several hours (typically 4–8 hours) |

| Yield | High (typically >70%) |

This method is widely used in academic and industrial settings due to its operational simplicity and scalability.

Multi-Step Synthesis via Esterification and Palladium-Catalyzed Vinylation Followed by Halogenation

A more complex but industrially scalable method involves three main steps starting from 4-bromo-2-methylbenzoic acid:

- Esterification:

- 4-bromo-2-methylbenzoic acid is dissolved in methanol.

- Sulfuric acid catalyzes the esterification to form methyl 4-bromo-2-methylbenzoate.

- Palladium-Catalyzed Vinylation:

- The methyl ester reacts with potassium vinylfluoroborate or vinylboric acid.

- Palladium catalysis facilitates the coupling to form a vinyl-substituted intermediate.

- Sodium carbonate acts as the base.

- Alpha-Halogenated Ketone Synthesis:

- The intermediate undergoes halogenation with bromosuccinimide (NBS) or other halogenating agents.

- Solvent system: Mixed solvents such as tetrahydrofuran and water.

- Reaction temperature: ~80 °C.

- The product is methyl 4-bromoacetyl-2-methylbenzoate, which can be hydrolyzed to the acid if needed.

-

- Low raw material cost.

- Mild reaction conditions.

- Suitable for large-scale synthesis.

- High yields (e.g., 74% in the halogenation step).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, sulfuric acid, reflux | High | Formation of methyl 4-bromo-2-methylbenzoate |

| Palladium-catalyzed vinylation | Pd catalyst, potassium vinylfluoroborate, Na2CO3, 110 °C | 92 | Formation of vinyl intermediate |

| Halogenation | NBS, THF/H2O (1:1 to 2:1), 80 °C, 8 hours | 74 | Formation of bromomethyl ketone derivative |

This method is patented and offers a synthetic route to related compounds such as Fluralaner precursors.

Synthesis via Acid Chloride and Caprolactam Intermediates Followed by Bromination

An alternative synthetic approach involves:

- Conversion of 4-methylbenzoic acid to its acid chloride using thionyl chloride.

- Reaction with caprolactam to form benzoyl caprolactam derivatives.

Bromination using N-bromosuccinimide to introduce the bromomethyl group.

-

- Short reaction time.

- Mild conditions.

- High yields (up to 61% for bromine derivatives).

-

- More complex operation.

- Requires handling of acid chlorides and amides.

- Lower overall yield compared to direct radical bromination.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, CHCl3, DMF catalyst | High | Conversion of acid to acid chloride |

| Amide formation | Caprolactam, triethylamine | Moderate | Formation of benzoyl caprolactam |

| Bromination | N-Bromosuccinimide, CCl4 | 61 | Introduction of bromomethyl group |

This method is reported in chemical engineering literature with emphasis on industrial bleach activator synthesis.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination with NBS | NBS, benzoyl peroxide, chlorobenzene | Reflux (~132 °C), inert atmosphere | >70 | Simple, safe, scalable | Requires radical initiator |

| Esterification + Pd Catalysis + Halogenation | Methanol, sulfuric acid, Pd catalyst, NBS, THF/H2O | Mild to moderate heat (80–110 °C) | 74–92 | High yield, industrial scalability | Multi-step, requires Pd catalyst |

| Acid Chloride + Caprolactam + Bromination | Thionyl chloride, caprolactam, NBS | Mild, organic solvents | ~61 | Novel, short reaction time | Complex operation, moderate yield |

The preparation of 4-(bromomethyl)-2-methylbenzoic acid can be efficiently achieved by radical bromination of the methyl group using N-bromosuccinimide under controlled radical conditions, which is the most straightforward and widely used method. For industrial applications requiring larger scale and higher purity intermediates, multi-step methods involving esterification, palladium-catalyzed vinylation, and subsequent halogenation offer a robust alternative with high yields and mild conditions. The acid chloride-caprolactam route provides a novel synthetic approach with moderate yields and is more specialized.

Each method has distinct advantages and limitations, and the choice depends on the scale, available equipment, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzoic acids.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

Oxidation: 4-(Carboxymethyl)-2-methylbenzoic acid.

Reduction: 4-(Bromomethyl)-2-methylbenzyl alcohol.

Scientific Research Applications

4-(Bromomethyl)-2-methylbenzoic acid is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: It is used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylbenzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Reactivity and Stability

- Bromomethyl vs. Chloromethyl Groups : The bromomethyl group in 4-(Bromomethyl)-2-methylbenzoic acid exhibits higher reactivity in nucleophilic substitutions compared to chloromethyl analogues. However, it is less stable under basic conditions, leading to polymerization, as observed in solid-phase synthesis studies .

- Methyl Substitution : The 2-methyl group reduces rotational freedom, enhancing receptor selectivity in drug candidates (e.g., RARα agonists) . In contrast, 2-bromo-4-methylbenzoic acid () shows increased acidity due to electron-withdrawing bromine, altering its interaction with biological targets.

Q & A

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-2-methylbenzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves bromination of a methylbenzoic acid precursor. For example, bromination of 2-methylbenzoic acid derivatives using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions (0–25°C, inert atmosphere) can yield the target compound. Optimization includes:

Q. What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

Q. How does solubility in organic solvents influence reaction design?

Methodological Answer: Solubility data for structurally similar compounds (e.g., 2-methylbenzoic acid) in alcohols (ethanol: ~120 mg/mL), ethers (THF: ~90 mg/mL), and esters (ethyl acetate: ~60 mg/mL) suggest that polar aprotic solvents enhance reactivity in SN2 substitutions . Pre-solubilizing the compound in THF before adding to aqueous phases minimizes precipitation in coupling reactions .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize by-products?

Methodological Answer: By-product formation (e.g., di-brominated analogs) is mitigated by:

- Temperature Control : Maintaining ≤25°C reduces kinetic competition for multiple brominations .

- Stoichiometry : Limiting Br₂ to 1.1 equivalents prevents over-bromination .

- Workup Strategies : Quenching with Na₂S₂O₃ removes excess Br₂, followed by silica gel chromatography to isolate the mono-brominated product .

Q. What stability considerations are critical under varying storage and reaction conditions?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent hydrolysis of the bromomethyl group .

- Reaction Stability : Avoid strong bases (e.g., NaOH), which cleave the C-Br bond. Use mild bases (e.g., K₂CO₃) in coupling reactions .

- Decomposition Pathways : Thermal degradation above 80°C forms methyl benzoate derivatives; monitor via TGA .

Q. How can contradictory solubility data be resolved during experimental planning?

Methodological Answer: Contradictions arise from solvent polarity and measurement methods. Use the Abraham solubility model to predict logP values:

Q. What strategies enable derivatization into pharmaceutical intermediates, and what challenges arise?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.